Sultiame
Overview
Description
Sulthiame is a carbonic anhydrase inhibitor primarily used in the treatment of benign focal epilepsies of childhood. It has also been found useful as an adjunct therapy in various other refractory epilepsies .
Mechanism of Action
Target of Action
Sulthiame primarily targets Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
As a carbonic anhydrase inhibitor , Sulthiame interacts with its target by inhibiting the activity of the enzyme . This inhibition disrupts the conversion process of carbon dioxide to bicarbonate and protons, leading to changes in the biochemical environment of the cells.
Biochemical Pathways
It is known that the inhibition of carbonic anhydrase can disrupt various physiological processes, including fluid secretion, respiration, and ph regulation .
Pharmacokinetics
Sulthiame exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
- Absorption : After oral ingestion, Sulthiame is rapidly absorbed with a bioavailability of 100% .
- Distribution : The volume of distribution is not known, and plasma protein binding is 29% .
- Metabolism : Sulthiame undergoes moderate metabolism in the liver via unknown isoenzymes to unknown metabolites .
- Excretion : Approximately 32% of an administered dose is excreted unchanged as Sulthiame in urine .
These properties influence the bioavailability of Sulthiame, determining how much of the drug reaches its target sites of action.
Result of Action
The molecular and cellular effects of Sulthiame’s action primarily manifest as control of seizures, particularly in benign focal epilepsies of childhood . By inhibiting carbonic anhydrase, Sulthiame disrupts the normal biochemical environment of neurons, which can help to prevent the abnormal electrical discharges that cause seizures.
Action Environment
The action, efficacy, and stability of Sulthiame can be influenced by various environmental factors. For instance, the presence of other antiepileptic drugs can affect the pharmacokinetics of Sulthiame . Additionally, individual patient characteristics, such as age and body weight, can influence the serum concentration of Sulthiame .
Biochemical Analysis
Biochemical Properties
Sulthiame plays a significant role in biochemical reactions by inhibiting the enzyme carbonic anhydrase. This enzyme is crucial for the reversible hydration of carbon dioxide and the dehydration of bicarbonate. By inhibiting carbonic anhydrase, sulthiame affects the balance of carbon dioxide and bicarbonate in tissues, which can influence various physiological processes. Sulthiame interacts with carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its usual reactions .
Cellular Effects
Sulthiame has been shown to affect various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways and gene expression, leading to its antiseizure effects. Sulthiame’s inhibition of carbonic anhydrase can alter the pH balance within cells, affecting cellular metabolism and function. Additionally, sulthiame has been observed to impact the activity of other ion channels and transporters, further influencing cellular processes .
Molecular Mechanism
At the molecular level, sulthiame exerts its effects primarily through the inhibition of carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate and an increase in carbon dioxide levels within cells. The resulting changes in pH can affect various cellular processes, including enzyme activity and ion transport. Sulthiame may also interact with other proteins and enzymes, although these interactions are less well understood. The compound’s ability to modulate ion channels and transporters contributes to its overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulthiame have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that sulthiame can have sustained effects on cellular function, particularly in terms of its antiseizure properties. Prolonged exposure to sulthiame may also lead to adaptive changes in cells, such as alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of sulthiame vary with different dosages in animal models. At therapeutic doses, sulthiame effectively reduces seizure activity without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including metabolic acidosis and renal dysfunction. These dose-dependent effects highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
Sulthiame is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase. The inhibition of this enzyme affects the metabolism of carbon dioxide and bicarbonate, leading to changes in metabolic flux and metabolite levels. Sulthiame is metabolized in the liver, although the specific enzymes involved in its biotransformation are not well characterized. The compound is excreted primarily through the kidneys, with a significant portion being eliminated unchanged .
Transport and Distribution
Sulthiame is rapidly absorbed after oral ingestion and is distributed throughout the body It has a moderate affinity for plasma proteins, with approximately 29% of the compound being protein-boundThe compound accumulates in tissues where carbonic anhydrase is highly expressed, such as the kidneys and brain .
Subcellular Localization
Within cells, sulthiame is primarily localized in the cytoplasm, where it interacts with carbonic anhydrase. The compound may also be found in other subcellular compartments, depending on the expression and localization of carbonic anhydrase. Sulthiame’s activity and function can be influenced by its subcellular localization, as well as by post-translational modifications that affect its binding to target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulthiame is synthesized through a multi-step process involving the reaction of benzenesulfonamide with various reagents to form the final compound. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly available.
Industrial Production Methods: In industrial settings, sulthiame is produced through a controlled chemical synthesis process that ensures high purity and yield. The process involves the use of specialized equipment and conditions to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: Sulthiame undergoes several types of chemical reactions, including:
Oxidation: Sulthiame can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Sulthiame can participate in substitution reactions, particularly involving the sulfonamide group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted sulfonamides.
Scientific Research Applications
Sulthiame has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of carbonic anhydrase inhibition and sulfonamide chemistry.
Biology: Investigated for its effects on enzyme activity and cellular processes.
Medicine: Primarily used in the treatment of epilepsy, particularly benign focal epilepsies of childhood. It has also been studied for its potential use in other neurological disorders.
Industry: Utilized in the development of new antiepileptic drugs and as a reference compound in pharmaceutical research.
Comparison with Similar Compounds
Sulthiame is unique among antiepileptic drugs due to its specific mechanism of action as a carbonic anhydrase inhibitor. Similar compounds include:
Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of epilepsy and glaucoma.
Topiramate: An antiepileptic drug with multiple mechanisms of action, including carbonic anhydrase inhibition.
Zonisamide: A sulfonamide anticonvulsant that also inhibits carbonic anhydrase.
Compared to these compounds, sulthiame is particularly effective in treating benign focal epilepsies of childhood and has a distinct pharmacokinetic profile .
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHVCUVYZFYAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023626 | |
Record name | Sulthiame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61-56-3 | |
Record name | Sulthiame | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulthiame [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulthiame | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08329 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulthiame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sultiame | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULTHIAME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I00Q766CZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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